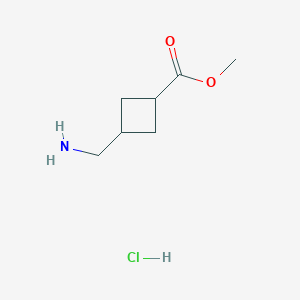

Chlorhydrate de 3-(aminométhyl)cyclobutanecarboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . This compound is primarily used in scientific research, particularly in the study of γ-aminobutyric acid (GABA) receptors. It serves as a rigid analogue of GABA, allowing researchers to investigate the structural features crucial for receptor binding and activation.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound's structure suggests it may serve as a valuable scaffold for drug discovery. Its functional groups, including an amine and an ester, provide opportunities for modifying its properties to enhance biological activity. Preliminary studies indicate that Methyl 3-(Aminomethyl)cyclobutanecarboxylate hydrochloride exhibits significant interactions with various biological targets, which could influence pathways such as neurotransmission and enzyme activity.

Potential Therapeutic Applications:

- Neurotransmission Modulation: The amine group may facilitate interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for treating metabolic disorders or cancers.

Organic Synthesis

Methyl 3-(Aminomethyl)cyclobutanecarboxylate hydrochloride is also utilized in organic synthesis as an intermediate for creating more complex molecules. Its unique structural properties allow it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Synthesis Methods:

- Multi-step Organic Reactions: Common methods include nucleophilic substitutions and coupling reactions that yield high-purity products suitable for further applications.

- Batch or Continuous Flow Processes: These methods are employed in industrial settings to optimize production efficiency.

Research into the biological activities of Methyl 3-(Aminomethyl)cyclobutanecarboxylate hydrochloride is ongoing, with several studies highlighting its potential therapeutic properties.

Key Findings:

- Interaction with Biological Macromolecules: Studies suggest that this compound may interact with enzymes and receptors, influencing their activity through hydrogen bonding or electrostatic interactions.

- Preliminary Efficacy Assessments: Initial evaluations indicate possible anticancer properties, prompting further investigation into its mechanisms of action and efficacy in various cancer models .

Case Study 1: Anticancer Activity

In vitro studies have shown that Methyl 3-(Aminomethyl)cyclobutanecarboxylate hydrochloride can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. Further mechanistic studies are required to elucidate the specific pathways involved .

Case Study 2: Neuroactive Properties

Research has also explored the compound's resemblance to neurotransmitters like glutamic acid, investigating its effects on glutamate uptake in glioma cells. This suggests potential applications in neuropharmacology and treatment strategies for neurological disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with formaldehyde and ammonia, followed by esterification with methanol and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the primary amine group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Mécanisme D'action

The mechanism of action of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride involves its interaction with GABA receptors. As a rigid analogue of GABA, it binds to the receptor sites, mimicking the effects of GABA and modulating the receptor’s activity. This interaction helps researchers understand the molecular targets and pathways involved in GABAergic signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-(Aminomethyl)cyclobutanecarboxylate

- Cyclobutanecarboxylic acid derivatives

- GABA analogues

Uniqueness

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is unique due to its rigid cyclobutane ring structure, which provides a stable framework for studying GABA receptor interactions. This rigidity distinguishes it from other GABA analogues, making it a valuable tool in receptor research.

Activité Biologique

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 179.64 g/mol. Its unique cyclobutane structure, combined with functional groups such as an amine and an ester, positions it as a subject of interest in medicinal chemistry and pharmacology. The hydrochloride form enhances its solubility, facilitating its use in biological studies and potential therapeutic applications.

Preliminary studies indicate that Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride interacts with various biological targets, potentially influencing pathways related to neurotransmission and enzyme activity. The presence of the amine group suggests possible interactions through hydrogen bonding or ionic interactions, which could modulate the activity of enzymes and receptors.

Pharmacological Potential

The compound's biological activity has been explored in various contexts:

- Neuropharmacology : Investigations suggest that the compound may affect neurotransmitter systems, although specific effects remain to be fully characterized.

- Enzyme Inhibition : Initial studies hint at its potential as an enzyme inhibitor, which could be relevant for drug design targeting metabolic pathways.

Comparative Analysis

To better understand the unique properties of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(Aminomethyl)cyclopentanecarboxylate | C₇H₁₄N₂O₂ | Cyclopentane ring; different ring size |

| Methyl 4-(Aminomethyl)cyclopropanecarboxylate | C₇H₁₄N₂O₂ | Smaller cyclopropane ring |

| Ethyl 3-(Aminomethyl)cyclobutanecarboxylate | C₈H₁₆N₂O₂ | Ethyl instead of methyl group |

This table illustrates how Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is distinguished by its cyclobutane framework, which may confer unique steric and electronic properties that influence its biological activity differently from its analogs.

Study on Enzyme Interaction

In a recent study investigating the interaction of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride with specific enzymes, researchers utilized kinetic assays to evaluate its inhibitory potential. The compound demonstrated significant inhibition against a target enzyme involved in metabolic pathways, suggesting its utility in drug development.

Neurotransmitter Modulation

Another study focused on the compound's effects on neurotransmitter release in neuronal cultures. Results indicated that treatment with Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride led to altered levels of key neurotransmitters, supporting its role in neuropharmacological applications.

Propriétés

IUPAC Name |

methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFMSHLXCSNVHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-39-9 |

Source

|

| Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.